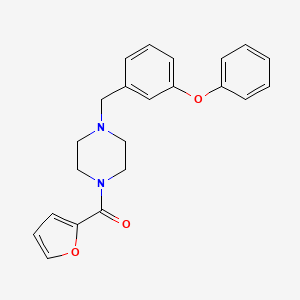![molecular formula C16H21N3O3S B6634715 tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate](/img/structure/B6634715.png)
tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate has been found to inhibit the activity of certain enzymes by binding to their active sites. It has been shown to interact with the catalytic cysteine residue of protein tyrosine phosphatase 1B, leading to its inhibition. This results in the activation of insulin signaling pathways and improved glucose homeostasis.
Biochemical and Physiological Effects:
Tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate has been found to exhibit various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate has several advantages and limitations for lab experiments. It is a potent inhibitor of certain enzymes and exhibits significant biological activity. However, its synthesis is complex and requires specialized equipment and expertise. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in in vivo studies.
Orientations Futures
There are several future directions for the study of tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate. One potential area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully elucidate its mechanism of action and its potential applications in the treatment of various diseases. Its potential as a lead compound for the development of novel drugs also needs to be explored further. Finally, its toxicity and safety profile need to be carefully evaluated before its use in clinical trials.
In conclusion, tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate is a chemical compound that has shown significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate involves the reaction of 4-methoxy-2-(1,3-thiazol-4-ylmethylamino)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or pyridine, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes such as protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis. It has also been studied for its potential anticancer activity.
Propriétés
IUPAC Name |
tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-16(2,3)22-15(20)19-13-6-5-12(21-4)7-14(13)17-8-11-9-23-10-18-11/h5-7,9-10,17H,8H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXRCBSEDQYPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)NCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide](/img/structure/B6634644.png)
![4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid](/img/structure/B6634645.png)
![[(3S)-3-hydroxypiperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B6634648.png)
![2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid](/img/structure/B6634650.png)
![2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide](/img/structure/B6634652.png)



![[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol](/img/structure/B6634679.png)
![3-ethyl-N-[[4-(hydroxymethyl)phenyl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6634699.png)
![N,2-dimethyl-5-[(3-methyloxetan-3-yl)methylamino]benzenesulfonamide](/img/structure/B6634703.png)
![[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol](/img/structure/B6634705.png)
![N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide](/img/structure/B6634708.png)